isochinoline diiidrate
Dihydroisoquinolines are a class of heterocyclic compounds characterized by the presence of a six-membered nitrogen-containing ring with a double bond in the 1,4 position and an additional five-membered ring fused to it. These molecules exhibit diverse chemical properties and are of significant interest in various fields due to their potential applications.
Structurally, dihydroisoquinolines typically consist of a six-membered isoquinoline nucleus with an exo-double bond between C-3 and C-4 and a substituent at the 1-position or other positions. The nitrogen atom in the ring confers basicity and can participate in various functional group transformations.
In medicinal chemistry, dihydroisoquinolines are explored as potential drugs for treating neurological disorders such as Parkinson’s disease due to their ability to cross the blood-brain barrier. Additionally, these compounds have shown promise in the treatment of inflammatory diseases and cancer therapy due to their antioxidant properties and ability to modulate cellular signaling pathways.
Dihydroisoquinolines also find applications in organic synthesis as versatile building blocks for constructing complex molecules through various functionalization reactions. Their structural flexibility allows them to be tailored for specific biological or chemical purposes, making them valuable tools in both academic research and industrial development.

Struttura | Nome chimico | CAS | MF |
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6-BENZYLOXY-7-MEO-3,4-2H-ISOQUINOLINE, HYDROCHLORIDE | 68360-23-6 | C17H18ClNO2 |
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Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate | 21271-01-2 | C15H19NO4 |
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3,4-Dihydro-6-methylisoquinoline | 69426-28-4 | C10H11N |
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1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline] | 404912-93-2 | C14H16NCl |
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1-(Chloromethyl)-7-Fluoro-3,4-Dihydroisoquinoline Hydrochloride | 1185099-31-3 | C10H10Cl2FN |
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7-Bromo-1-isopropyl-3,4-dihydroisoquinoline | 371220-28-9 | C12H14NBr |
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3,4-Dihydro-6-methoxyisoquinoline Hydrochloride | 93549-15-6 | C10H11NO.HCl |
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3,4-Dihydro-1-phenylisoquinoline Hydrochloride | 52250-51-8 | C15H13N.HCl |
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1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one | 937646-89-4 | C14H18N2O |
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5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | 17104-27-7 | C11H11NO2 |
Letteratura correlata
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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2. Back matter
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Fornitori consigliati
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Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
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Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises
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